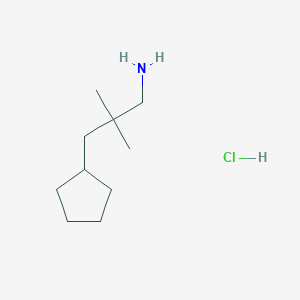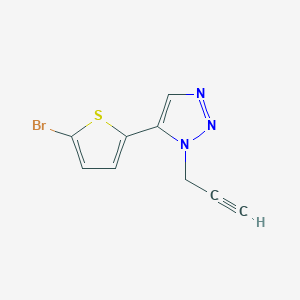
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Übersicht
Beschreibung
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, also known as BTPA, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a five-membered ring system containing three nitrogen atoms, a sulfur atom, and a bromine atom. BTPA is a versatile compound that can be used as a building block for the synthesis of other molecules, and its ability to interact with a variety of other molecules makes it a useful tool for biomedical research.
Wissenschaftliche Forschungsanwendungen
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of other molecules, and its ability to interact with a variety of other molecules makes it a useful tool for biomedical research. In particular, 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been used for the synthesis of compounds that have potential applications in drug design, such as inhibitors of protein-protein interactions and inhibitors of signal transduction pathways. It has also been used in the synthesis of compounds that have potential applications in the field of organic electronics, such as organic light-emitting diodes and organic field-effect transistors.
Wirkmechanismus
The mechanism of action of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is not fully understood. However, it is known that the sulfur atom in the molecule is able to form strong bonds with other molecules, and the bromine atom is able to act as an electron-withdrawing group. These properties allow 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole to interact with a variety of other molecules, making it a useful tool for biomedical research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole have not yet been studied in detail. However, preliminary studies have shown that 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is able to interact with a variety of other molecules, including proteins, enzymes, and small molecules. This suggests that it may have potential applications in drug design, as an inhibitor of protein-protein interactions or as an inhibitor of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole for lab experiments are its versatility and its ability to interact with a variety of other molecules. Its versatility makes it a useful tool for synthesizing other compounds, and its ability to interact with other molecules makes it a useful tool for biomedical research. However, the main limitation of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is its potential toxicity, as it contains a bromine atom which is known to be toxic.
Zukünftige Richtungen
The potential future directions for 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole include the development of compounds that have potential applications in drug design, such as inhibitors of protein-protein interactions and inhibitors of signal transduction pathways. Additionally, 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole could be used as a building block for the synthesis of compounds that have potential applications in the field of organic electronics, such as organic light-emitting diodes and organic field-effect transistors. Finally, further research could be done to investigate the biochemical and physiological effects of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, as well as its potential toxicity.
Eigenschaften
IUPAC Name |
5-(5-bromothiophen-2-yl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3S/c1-2-5-13-7(6-11-12-13)8-3-4-9(10)14-8/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZIXYGMDFHUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




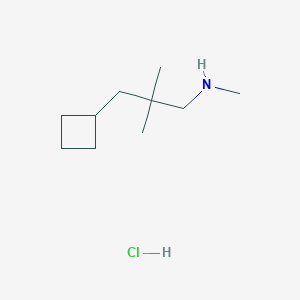
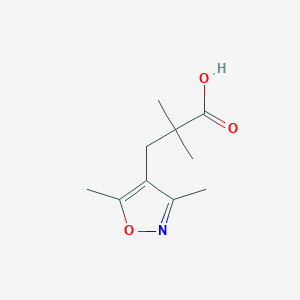
amine hydrochloride](/img/structure/B1485204.png)
amine hydrochloride](/img/structure/B1485205.png)
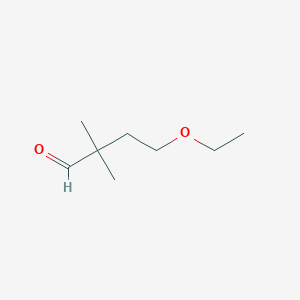
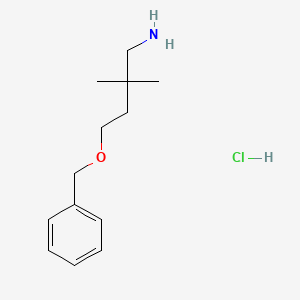
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)
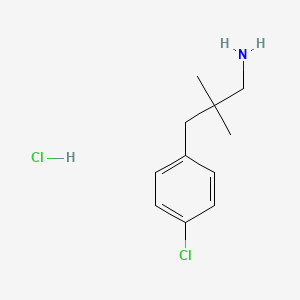
amine hydrochloride](/img/structure/B1485217.png)
amine hydrochloride](/img/structure/B1485218.png)
